3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid
Overview
Description
3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid: is a boronic acid derivative with the molecular formula C18H35BO4Si2 and a molecular weight of 382.45 g/mol . This compound is characterized by the presence of two tert-butyldimethylsilyloxy groups attached to a phenyl ring, which is further bonded to a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid typically involves the protection of phenol groups with tert-butyldimethylsilyl (TBDMS) groups followed by the introduction of the boronic acid functionality. A common synthetic route includes:
Protection of Phenol Groups: The phenol groups are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Formation of Boronic Acid: The protected phenol is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for the protection and lithiation steps, ensuring higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The tert-butyldimethylsilyloxy groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.
Substitution: Bases such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS groups.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
Chemistry: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex organic molecules and natural products .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the development of boron-containing drugs and diagnostic agents .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butyldimethylsilyloxy groups provide stability and protect the phenol groups during the reaction .
Comparison with Similar Compounds
3-(tert-Butyldimethylsilyloxy)phenylboronic acid: Similar structure but with only one tert-butyldimethylsilyloxy group.
3,5-Bis(tert-butyldimethylsilyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is unique due to the presence of two tert-butyldimethylsilyloxy groups, which provide enhanced stability and protection during reactions. This makes it particularly useful in complex organic syntheses where multiple functional groups need to be protected .
Properties
IUPAC Name |
[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BO4Si2/c1-17(2,3)24(7,8)22-15-11-14(19(20)21)12-16(13-15)23-25(9,10)18(4,5)6/h11-13,20-21H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNSBBDBUUDIFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BO4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674017 | |
Record name | (3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350035-52-8 | |
Record name | (3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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